molecular formula C13H14BrF2NO B2423108 3-bromo-N-(4,4-difluorocyclohexyl)benzamide CAS No. 2034386-46-2

3-bromo-N-(4,4-difluorocyclohexyl)benzamide

Cat. No.: B2423108
CAS No.: 2034386-46-2
M. Wt: 318.162
InChI Key: CELZIJFQKPYZCS-UHFFFAOYSA-N
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Description

3-Bromo-N-(4,4-difluorocyclohexyl)benzamide is an organic compound with a unique structure that includes a bromine atom, a difluorocyclohexyl group, and a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4,4-difluorocyclohexyl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 4,4-difluorocyclohexylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(4,4-difluorocyclohexyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and catalysts like palladium or copper.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-N-(4,4-difluorocyclohexyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential use in drug discovery, particularly as a lead compound for developing new pharmaceuticals.

    Industry: The compound’s unique properties make it suitable for use in material science and the development of new materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-(4,4-difluorocyclohexyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N-cyclohexyl-4-fluorobenzamide: Similar in structure but with a fluorine atom instead of a difluorocyclohexyl group.

    2-Bromo-N-(4,4-difluorocyclohexyl)benzamide: Similar but with the bromine atom in a different position on the benzamide ring.

Uniqueness

3-Bromo-N-(4,4-difluorocyclohexyl)benzamide is unique due to the presence of both a bromine atom and a difluorocyclohexyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

3-bromo-N-(4,4-difluorocyclohexyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrF2NO/c14-10-3-1-2-9(8-10)12(18)17-11-4-6-13(15,16)7-5-11/h1-3,8,11H,4-7H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELZIJFQKPYZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC(=CC=C2)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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